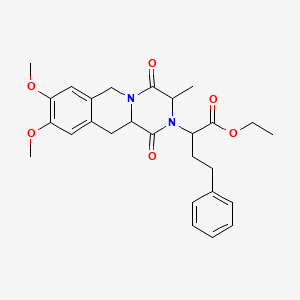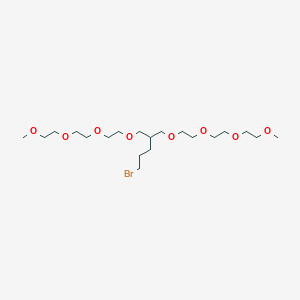
(3beta,17beta)-7,17-Dimethylandrost-5-ene-3,7,17-triol17-Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3beta,17beta)-7,17-Dimethylandrost-5-ene-3,7,17-triol17-Acetate is a synthetic steroid compound. It belongs to the class of androgens and derivatives, which are known for their role in the development and maintenance of male characteristics. This compound is structurally related to testosterone and other anabolic steroids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,17beta)-7,17-Dimethylandrost-5-ene-3,7,17-triol17-Acetate typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Methylation: Addition of methyl groups to enhance the compound’s stability and activity.
Acetylation: Introduction of an acetate group to improve the compound’s bioavailability and metabolic stability.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in specialized reactors under controlled temperature and pressure conditions. Purification steps such as crystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
(3beta,17beta)-7,17-Dimethylandrost-5-ene-3,7,17-triol17-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can regenerate the original hydroxyl groups.
科学研究应用
(3beta,17beta)-7,17-Dimethylandrost-5-ene-3,7,17-triol17-Acetate has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for potential therapeutic applications, including hormone replacement therapy and treatment of muscle-wasting diseases.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
作用机制
The mechanism of action of (3beta,17beta)-7,17-Dimethylandrost-5-ene-3,7,17-triol17-Acetate involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The compound’s effects are mediated through various molecular pathways, including the modulation of anabolic and catabolic processes.
相似化合物的比较
Similar Compounds
Testosterone: A natural androgen with similar anabolic effects.
Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.
Nandrolone: An anabolic steroid with a similar structure but different pharmacological properties.
Uniqueness
(3beta,17beta)-7,17-Dimethylandrost-5-ene-3,7,17-triol17-Acetate is unique due to its specific structural modifications, which enhance its stability, bioavailability, and activity compared to other androgens. These modifications make it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C23H36O4 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
(3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C23H36O4/c1-14(24)27-23(5)11-8-18-19-17(7-10-21(18,23)3)20(2)9-6-16(25)12-15(20)13-22(19,4)26/h13,16-19,25-26H,6-12H2,1-5H3 |
InChI 键 |
PPUMOABMDORSSH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1(CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)(C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(S)-5'-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5'-thioadenosine](/img/structure/B12289445.png)



![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)

![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B12289491.png)
![Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)](/img/structure/B12289496.png)

![5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289522.png)
